

# N-Isovaleroylglycine: A Comparative Guide for Disease Monitoring in Isovaleric Acidemia

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## Compound of Interest

Compound Name: *N-Isovaleroylglycine*

Cat. No.: *B1141336*

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This guide provides a comprehensive comparison of **N-Isovaleroylglycine** (IVG) and its primary alternative, Isovalerylcarnitine (C5-carnitine), for the clinical monitoring of Isovaleric Acidemia (IVA). IVA is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of isovaleryl-CoA derivatives, including IVG and C5-carnitine. This guide presents supporting experimental data, detailed methodologies, and visual representations of the biochemical pathways and analytical workflows involved.

## Comparative Analysis of Key Biomarkers

The primary biomarkers for diagnosing and monitoring IVA are urinary **N-Isovaleroylglycine** and plasma Isovalerylcarnitine. While both are elevated in individuals with IVA, their diagnostic utility and concentration ranges can vary depending on the patient's metabolic state.

## Data Presentation: Biomarker Concentrations

The following table summarizes the typical concentrations of **N-Isovaleroylglycine** and Isovalerylcarnitine in healthy individuals versus those with Isovaleric Acidemia.

Biomarker	Patient Group	Matrix	Concentration Range	Reference
N-Isovaleroylglycine (IVG)	Healthy Controls	Urine	< 10 mmol/mol creatinine	Median values are typically low, with specific cut-offs varying by screening program.
IVA (Metabolically Mild/Intermediate)	Urine	15 to 195 mmol/mol creatinine		
IVA (Metabolically Severe)	Urine	Up to 3300 mmol/mol creatinine		
IVA (Symptomatic, not receiving treatment)	Urine	685 to 2101 mmol/mol creatinine		
Isovalerylcarnitine (C5-carnitine)	Healthy Newborns	Dried Blood Spot		
IVA (Metabolically Mild/Intermediate)	Dried Blood Spot	0.8 to 6 µmol/L		
IVA (Metabolically Severe)	Dried Blood Spot	Up to 21.7 µmol/L		
IVA (True Positive Newborn Screen)	Dried Blood Spot	Median: 4.0 µmol/L (Range: 1.8 to >70 µmol/L)		

A deficiency in the isovaleryl-CoA dehydrogenase (IVD) enzyme disrupts the normal breakdown of the amino acid leucine. This blockage leads to the accumulation of isovaleryl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation of **N-Isovaleroylglycine** and Isovalerylcarnitine.



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